molecular formula C11H11ClF3NO2 B1422544 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide CAS No. 1258641-15-4

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide

Cat. No. B1422544
M. Wt: 281.66 g/mol
InChI Key: BAQQFVVYQKQWQF-UHFFFAOYSA-N
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Description

“2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide” is a chemical compound with the CAS Number: 1258641-15-4 . It has a molecular weight of 281.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the available resources .

Scientific Research Applications

  • Herbicide Use : One study lists this compound among various herbicides, suggesting its potential application in agriculture for weed control. This aligns with other chloroacetanilide herbicides and their usage patterns (Weed Science, 1985).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : A research on 2-(substituted phenoxy) acetamide derivatives, which includes compounds structurally similar to the one , showed potential as anticancer, anti-inflammatory, and analgesic agents. These findings indicate the therapeutic potential of such compounds in medical research (BioMed Research International, 2014).

  • Antimicrobial Evaluation : Another study synthesized novel imines and thiazolidinones from derivatives of a similar structure for antibacterial and antifungal activities. This suggests its application in developing new antimicrobial agents (Acta Poloniae Pharmaceutica, 2009).

  • Herbicide Radio Synthesis : A compound structurally related to the one was synthesized for studying its metabolism and mode of action as a herbicide, highlighting its importance in understanding agricultural chemicals (Journal of Labelled Compounds and Radiopharmaceuticals, 1995).

  • Comparative Metabolism in Liver Microsomes : A study compared the metabolism of chloroacetamide herbicides, including structurally similar compounds, in human and rat liver microsomes. This research is significant for understanding the biological impact of such compounds (Environmental Health Perspectives, 2000).

  • Chemoselective Acetylation for Antimalarial Drugs : Research into chemoselective monoacetylation of amino groups for synthesizing antimalarial drugs indicates a potential pharmaceutical application for such compounds (ACS Omega, 2018).

  • Soil Interaction and Activity in Agriculture : A study explored the interaction of similar compounds with soil and their activity, emphasizing their role in agricultural settings (Weed Science, 1986).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), may cause skin irritation (H315), may cause serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

Trifluoromethylpyridine derivatives, which are structurally similar to this compound, are widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQQFVVYQKQWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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